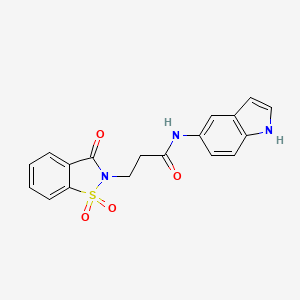![molecular formula C20H27N5O3S B12169993 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-3-phenyl-1-propanone](/img/structure/B12169993.png)
2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-3-phenyl-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(Methylsulfonyl)piperazino]-3-phenyl-1-propanon ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Pyrimidinring, einen Piperazinring und eine Phenylgruppe kombiniert.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(Methylsulfonyl)piperazino]-3-phenyl-1-propanon umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung der Pyrimidin- und Piperazinzwischenprodukte. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol und Katalysatoren wie Palladium- oder Kupferkomplexe. Der letzte Schritt beinhaltet in der Regel die Kupplung der Pyrimidin- und Piperazinzwischenprodukte mit der Phenylgruppe unter kontrollierten Temperatur- und Druckbedingungen .
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion dieser Verbindung große Reaktoren und kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Systemen zur Überwachung und Steuerung von Reaktionsparametern ist üblich, um Konsistenz und Effizienz zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(Methylsulfonyl)piperazino]-3-phenyl-1-propanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Nucleophile: Alkylhalogenide, Amine.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann .
Wissenschaftliche Forschungsanwendungen
2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(Methylsulfonyl)piperazino]-3-phenyl-1-propanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde oder Inhibitor.
Medizin: Erforscht auf sein Potenzial für therapeutische Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(Methylsulfonyl)piperazino]-3-phenyl-1-propanon beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Zu den beteiligten Wegen können Signaltransduktion, Genexpression und Stoffwechselprozesse gehören.
Wirkmechanismus
The mechanism of action of 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-3-phenyl-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Amino-4,6-dimethylpyrimidin: Teilt den Pyrimidinkern, aber es fehlen die Piperazin- und Phenylgruppen.
4,6-Dimethyl-2-pyrimidinamin: Ähnliche Struktur, aber unterschiedliche funktionelle Gruppen.
2-Amino-4,6-dimethoxypyrimidin: Enthält Methoxygruppen anstelle der Piperazin- und Phenylgruppen.
Einzigartigkeit
2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(Methylsulfonyl)piperazino]-3-phenyl-1-propanon ist einzigartig durch seine Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C20H27N5O3S |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-methylsulfonylpiperazin-1-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C20H27N5O3S/c1-15-13-16(2)22-20(21-15)23-18(14-17-7-5-4-6-8-17)19(26)24-9-11-25(12-10-24)29(3,27)28/h4-8,13,18H,9-12,14H2,1-3H3,(H,21,22,23) |
InChI-Schlüssel |
AMGVVQFKQUQHKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC(CC2=CC=CC=C2)C(=O)N3CCN(CC3)S(=O)(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1H-indol-6-yl)-2-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetamide](/img/structure/B12169921.png)
![3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169940.png)

![3-methyl-N-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12169954.png)


![N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12169970.png)
![N-(4-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12169978.png)
![1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxamide](/img/structure/B12169985.png)

![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(1H-tetrazol-1-yl)phenyl]propan-1-one](/img/structure/B12169989.png)

![methyl 3-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12170005.png)
![5-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazin-1-ylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12170016.png)
